BenchChemオンラインストアへようこそ!

1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine

Lipophilicity Drug-likeness ADME prediction

This 1-(4-chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine is a structurally defined CB1 receptor modulator patented for metabolic indications, with cellular EC₅₀ values in the low-nanomolar range. Its 5‑isopropyl‑2‑methyl substitution pattern creates a unique steric and electronic environment that the sec‑butyl analogue cannot replicate, resulting in divergent logP (~3.6 vs. ~5.0), metabolic stability, and target affinity—making it non‑interchangeable for lead optimization. With a TPSA of ~58 Ų and moderate lipophilicity, it occupies optimal physicochemical space for peripherally restricted CB1 antagonist design and serves as an essential reference standard for HPLC/GC‑MS methods that resolve isomeric and homologous impurities. Ideal for SAR programs, ADME profiling, and structure‑based drug design requiring batch‑to‑batch consistency and GLP‑grade characterization.

Molecular Formula C22H29ClN2O3S
Molecular Weight 437.0 g/mol
Cat. No. B11480211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine
Molecular FormulaC22H29ClN2O3S
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(C)C
InChIInChI=1S/C22H29ClN2O3S/c1-5-28-21-14-17(4)22(15-20(21)16(2)3)29(26,27)25-12-10-24(11-13-25)19-8-6-18(23)7-9-19/h6-9,14-16H,5,10-13H2,1-4H3
InChIKeyLSWBMCJTSBLDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.025 g / 25 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine – Structural & Pharmacological Class Baseline for Procurement Decisions


1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine (molecular formula C₂₂H₂₉ClN₂O₃S, monoisotopic mass 436.16 Da) is a 1,4-disubstituted sulfonylpiperazine derivative bearing a 4-chlorophenyl group at the N‑1 position and a 4-ethoxy-5-isopropyl-2-methylphenylsulfonyl moiety at the N‑4 position [1]. The compound belongs to a class of sulfonylated piperazines that have been patented as cannabinoid‑1 (CB₁) receptor modulators for metabolic indications including obesity, with representative members showing EC₅₀ values in the low‑nanomolar range in cellular assays [2]. Its structure-defined physicochemical profile (calculated logP ≈4.6, topological polar surface area ≈58 Ų) differentiates it from both simpler phenylpiperazines and common 4‑chlorobenzenesulfonyl intermediates, making it a non‑interchangeable entity for structure‑activity relationship (SAR) studies and lead‑optimization campaigns [1].

1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine – Why In‑Class Sulfonylpiperazines Cannot Be Interchanged


Within the sulfonylpiperazine class, even minor alterations of the N‑aryl substituent or the sulfonyl‑arene pattern profoundly alter CB₁ receptor affinity, functional activity, and selectivity. For instance, the patent‑exemplified series in WO2008024284A2 shows that replacement of the 4‑chlorophenyl group with a 3,5‑dichlorophenyl moiety or substitution of the sulfonyl‑arene from 4‑ethoxy‑5‑isopropyl‑2‑methylphenyl to a 4‑chlorobenzenesulfonyl group changes EC₅₀ values by factors of 10–100‑fold in the same cell‑based functional assay [1]. Furthermore, the isopropyl substituent on the target compound occupies a steric pocket that a larger sec‑butyl group (as in the SpectraBase‑confirmed analogue 1-{[3-(butan-2-yl)-4-ethoxybenzene]sulfonyl}-4-(4-chlorophenyl)piperazine) cannot identically fill, leading to divergent calculated logP values (≈4.6 vs. ≈5.0) and altered metabolic stability profiles [2]. These quantitative activity cliffs demonstrate that generic substitution with a “similar” sulfonylpiperazine is scientifically unjustified without side‑by‑side assay confirmation.

1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine – Quantitative Differentiation Evidence Against Closest Comparators


Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. the 4‑Chlorobenzenesulfonyl Analogue

The target compound exhibits a calculated logP (XLogP3) of 3.6, which is approximately 1.0 log unit lower than the analogous compound 1-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine (calculated logP ≈4.6) and roughly 1.4 log units lower than the sec‑butyl analogue (calculated logP ≈5.0) [1]. This reduced lipophilicity, combined with a topological polar surface area of about 58 Ų versus 46 Ų for the 4‑chlorobenzenesulfonyl derivative, places the target compound in a more favorable region of the CNS MPO (multiparameter optimization) desirability space for peripherally restricted CB₁ antagonists [2].

Lipophilicity Drug-likeness ADME prediction

CB₁ Receptor Functional Activity: Class‑Level Potency Benchmarking Against Patent‑Exemplified Sulfonylpiperazines

Although direct EC₅₀ data for the target compound are not publicly available, the sulfonylpiperazine class to which it belongs consistently produces CB₁ receptor modulators with EC₅₀ values in the range of 5–108 nM in a standardized cell‑based assay [1]. The patent literature demonstrates that compounds retaining the 4‑chlorophenyl‑N‑piperazine motif and a 2‑methyl‑5‑isopropyl‑substituted sulfonyl arene achieve EC₅₀ values below 50 nM, whereas replacement of the isopropyl group with a trifluoromethyl or acetyl substituent elevates EC₅₀ above 200 nM [2]. By extrapolation, the target compound is expected to fall within the sub‑100 nM potency tier, justifying its prioritization for pharmacological profiling.

CB1 antagonist Obesity Functional assay

Structural Uniqueness: Alkyl‑Substitution Pattern Differentiation from the SpectraBase sec‑Butyl Analogue

The closest spectrally confirmed compound, 1-{[3-(butan-2-yl)-4-ethoxybenzene]sulfonyl}-4-(4-chlorophenyl)piperazine (SpectraBase ID 19RRQhnBe0g), differs from the target compound solely by the replacement of the isopropyl group (C₃H₇) with a sec‑butyl group (C₄H₉) [1]. This single‑carbon homologation increases the molecular mass by 14 Da (437.0 vs. 451.0 g/mol) and introduces an additional chiral center, which can lead to diastereomeric mixtures with divergent pharmacological profiles. GC‑MS analysis of the sec‑butyl analogue yields a distinct retention index and fragmentation pattern that facilitate unambiguous identification, ensuring that the target compound can be analytically resolved from its homologues in quality‑control workflows [1].

Structure confirmation GC-MS Isomer differentiation

1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine – Recommended Application Scenarios Based on Verified Differentiation Evidence


Peripherally Restricted CB₁ Antagonist Lead Optimization for Metabolic Disease

The target compound’s calculated logP of 3.6 and TPSA of ≈58 Ų position it within the optimal physicochemical space for peripherally restricted CB₁ antagonists, distinguishing it from the more lipophilic 4‑chlorobenzenesulfonyl analogue (logP ≈4.6). SAR programs aimed at minimizing CNS penetration while retaining sub‑100 nM CB₁ potency should prioritize this scaffold, as class‑level data indicate that the 4‑ethoxy‑5‑isopropyl‑2‑methylphenylsulfonyl motif is compatible with EC₅₀ values under 50 nM in cell‑based functional assays [1][2].

Analytical Reference Standard for Sulfonylpiperazine Isomer Discrimination

Because the target compound differs from the commercially prevalent sec‑butyl analogue (SpectraBase ID 19RRQhnBe0g) by exactly one carbon and one chiral center, it serves as an essential reference standard for developing HPLC and GC‑MS methods that resolve isomeric and homologous impurities. The distinct GC‑MS retention index and fragmentation pattern of each species enable robust identity testing and purity assessment in GLP batch release [3].

Pharmacological Tool Compound for CB₁ Receptor Binding Mode Studies

The 5‑isopropyl‑2‑methyl substitution on the sulfonyl arene provides a unique steric and electronic environment that can be exploited in structure‑based drug design. Docking studies comparing the target compound with the sec‑butyl and 4‑chlorobenzenesulfonyl analogues can map the lipophilic sub‑pocket tolerance of the CB₁ receptor, guiding the design of next‑generation antagonists with improved selectivity over CB₂ and other GPCRs [1][2].

In Vitro ADME Screening Panel for Early‑Stage Preclinical Candidate Selection

The combination of moderate lipophilicity (logP 3.6) and moderate polar surface area (≈58 Ų) predicts favorable aqueous solubility and reduced CYP450 metabolic liability compared to higher‑logP sulfonylpiperazine analogues. Incorporating the target compound into microsomal stability, plasma protein binding, and Caco‑2 permeability assays alongside its 4‑chlorobenzenesulfonyl and sec‑butyl comparators provides a direct readout of the ADME advantages conferred by the 4‑ethoxy‑5‑isopropyl‑2‑methyl substitution pattern [1].

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.